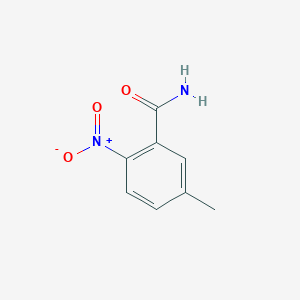

5-Methyl-2-nitrobenzamide

Description

BenchChem offers high-quality 5-Methyl-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-2-3-7(10(12)13)6(4-5)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJDDEARUYAGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of 5-Methyl-2-nitrobenzamide in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Drug Development

In the landscape of pharmaceutical sciences, the journey from a conceptual molecule to a life-altering therapeutic is both arduous and intricate. Central to this journey are the chemical intermediates, the unsung heroes that form the foundational backbone of complex active pharmaceutical ingredients (APIs). Among these, 5-Methyl-2-nitrobenzamide emerges as a pivotal building block, particularly in the synthesis of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide, curated for the discerning researcher and drug development professional, delves into the synthesis, characterization, and strategic application of 5-Methyl-2-nitrobenzamide, underscoring its significance as a key pharmaceutical intermediate.

The presence of the nitro group, an electron-withdrawing moiety, and the amide functionality on a methylated benzene ring, imparts a unique chemical reactivity to 5-Methyl-2-nitrobenzamide. This strategic arrangement of functional groups allows for a series of subsequent chemical transformations, making it an ideal precursor for the construction of complex heterocyclic scaffolds found in many modern pharmaceuticals. This guide will illuminate the causality behind the synthetic choices and analytical validations, providing a comprehensive resource for its effective utilization in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Methyl-2-nitrobenzamide is paramount for its effective handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₃ | Inferred from structure |

| Molecular Weight | 180.16 g/mol | Inferred from structure |

| Appearance | Expected to be a crystalline solid | [1] |

| Solubility | Likely soluble in common organic solvents | Inferred from related structures |

| CAS Number | 3113-71-1 |

Synthesis of 5-Methyl-2-nitrobenzamide: A Two-Step Approach

The synthesis of 5-Methyl-2-nitrobenzamide is most efficiently achieved through a two-step process commencing with the nitration of a suitable toluene derivative to yield 5-Methyl-2-nitrobenzoic acid, followed by its conversion to the corresponding primary amide.

Step 1: Synthesis of 5-Methyl-2-nitrobenzoic Acid

The foundational step involves the regioselective nitration of 3-methylbenzoic acid. A common and environmentally conscious method utilizes a mixture of nitric acid and acetic anhydride.[1]

Experimental Protocol: Synthesis of 5-Methyl-2-nitrobenzoic Acid [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzoic acid in a suitable solvent like acetic anhydride. Cool the solution to 0-5 °C using an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C to control the exothermic reaction and prevent the formation of side products.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete nitration.

-

Precipitation and Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude 5-Methyl-2-nitrobenzoic acid.

-

Purification: Filter the precipitate and wash with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield off-white to light yellow crystals.[1]

Caption: Synthesis of 5-Methyl-2-nitrobenzoic Acid.

Step 2: Amidation of 5-Methyl-2-nitrobenzoic Acid

The conversion of the carboxylic acid to the primary amide is a critical transformation. A robust and widely employed method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[2]

Experimental Protocol: Synthesis of 5-Methyl-2-nitrobenzamide

-

Acyl Chloride Formation: In a fume hood, suspend 5-Methyl-2-nitrobenzoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[3]

-

Reaction Monitoring: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases, indicating the complete formation of the acyl chloride. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Amidation: Cool the reaction mixture to 0-5 °C and slowly add it to an excess of ice-cold concentrated ammonium hydroxide solution with vigorous stirring. The use of excess ammonia is crucial to neutralize the HCl byproduct and to act as the nucleophile.[4]

-

Product Isolation and Purification: The crude 5-Methyl-2-nitrobenzamide will precipitate out of the solution. Filter the solid, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: Synthesis of 5-Methyl-2-nitrobenzamide.

Role as a Pharmaceutical Intermediate: The Gateway to PARP Inhibitors

The strategic importance of 5-Methyl-2-nitrobenzamide lies in its utility as a precursor to complex heterocyclic systems, most notably in the synthesis of PARP inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA repair mechanisms of certain tumors, particularly those with BRCA1/2 mutations.[5] The carboxamide moiety and the nitro group of 5-Methyl-2-nitrobenzamide are key functionalities that are elaborated upon in the synthesis of these inhibitors.

While specific proprietary synthetic routes are often closely guarded, the general strategy involves the reduction of the nitro group to an amine, which can then participate in cyclization reactions to form the core heterocyclic structure of the PARP inhibitor. For instance, in the synthesis of Niraparib, a potent PARP inhibitor, a structurally related intermediate, 3-methyl-2-nitrobenzoic acid, undergoes a series of transformations including esterification, formylation, cyclization, and amidation to yield the final drug substance.[6] The presence of the methyl group on the benzene ring also plays a crucial role in the overall structure and activity of the final API.

Caption: Role in PARP Inhibitor Synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 5-Methyl-2-nitrobenzamide. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the amide protons. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the amide group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 5-Methyl-2-nitrobenzamide. Fragmentation patterns can provide further structural information. |

General Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-2-nitrobenzamide and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the acquired data, including Fourier transformation, phasing, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Safety and Handling

As a nitro-containing aromatic compound, 5-Methyl-2-nitrobenzamide should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Methyl-2-nitrobenzamide stands as a testament to the critical role of well-designed intermediates in the advancement of pharmaceutical synthesis. Its unique molecular architecture provides a versatile platform for the construction of complex and life-saving drugs, particularly in the realm of oncology with the development of PARP inhibitors. A comprehensive understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its potential in their synthetic endeavors. As the pharmaceutical landscape continues to evolve towards more targeted and intricate therapies, the strategic importance of intermediates like 5-Methyl-2-nitrobenzamide is poised to grow, solidifying its place as a cornerstone in the edifice of modern medicine.

References

-

Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]

-

Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]

-

Amide formation from carboxylic acid derivatives. (2023, March 10). Khan Academy. [Link]

- CN107235957A - A kind of synthetic method for preparing Niraparib. (2017, October 10).

-

5-Methyl-2-nitrobenzoic acid | C8H7NO4. (n.d.). PubChem. [Link]

-

A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect. [Link]

- KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides. (1981, February 24).

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2018, February 1). ACS Publications. [Link]

-

Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors. (2025, January 16). PubMed Central. [Link]

-

2-nitroimidazol-5-ylmethyl as a potential bioreductively activated prodrug system: reductively triggered release of the PARP inhibitor 5-bromoisoquinolinone. (n.d.). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PubMed Central. [Link]

-

Scholars Research Library - Der Pharma Chemica. (n.d.). [Link]

-

[organic] carboxylic acid amide derivative synthesis. (2017, May 17). Reddit. [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central. [Link]

- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. (2017, March 2).

-

How to produce amide from Benzoic acid and amine directly? (2012, October 12). ResearchGate. [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). RSC Publishing. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PubMed Central. [Link]

-

Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9). (n.d.). Cheméo. [Link]

-

Abstract 4486: 5-Hydroxymethyl-2'-deoxyuridine, but not temozolomide, enhances the selective synthetic lethality in BRCA1 and BRCA2-deficient cells caused by PARP inhibition. (2025, August 6). ResearchGate. [Link]

-

The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4][6]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (n.d.). Unbound Medicine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. youtube.com [youtube.com]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

Technical Guide: Bioactivity and Mechanism of Action for 5-Methyl-2-nitrobenzamide Analogs

This technical guide provides a rigorous analysis of 5-Methyl-2-nitrobenzamide analogs , specifically focusing on their dual role as Class D

Executive Summary

The 5-Methyl-2-nitrobenzamide scaffold (CAS: 2566-29-2) represents a privileged structure in medicinal chemistry, serving as both a bioactive core and a versatile synthetic precursor. While historically viewed as an intermediate, recent structure-based screening (2020) has identified specific analogs (e.g., M1593 ) as potent non-

This guide details the molecular mechanism of inhibition , structure-activity relationships (SAR) , and validated experimental protocols for synthesizing and assaying these analogs.

Chemical Space & Structural Properties

The core scaffold consists of a benzene ring substituted with a methyl group at the 5-position, a nitro group at the 2-position, and an amide moiety.

| Feature | Chemical Significance | Biological Implication |

| 5-Methyl Group | Lipophilicity ( | Enhances hydrophobic interactions within the enzyme active site (e.g., Valine residues). |

| 2-Nitro Group | Electron-withdrawing / H-bond acceptor | Bioactive Mode: Interacts with Serine/active site residues.Synthetic Mode: "Masked" aniline for late-stage functionalization. |

| Amide Linker | Hydrogen bond donor/acceptor | Critical for orienting the molecule in the binding pocket (e.g., |

Mechanism of Action (MoA)

Primary Mechanism: Class D -Lactamase Inhibition (M1593)

The analog N1-phenyl-N1-[2-(2-pyridyl)ethyl]-5-methyl-2-nitrobenzamide (Code: M1593 ) has been identified via high-throughput virtual screening and molecular dynamics as a potent inhibitor of Class D

-

Target: Class D

-lactamases (enzymes responsible for hydrolyzing carbapenems). -

Binding Mode: Non-covalent competitive inhibition.

-

Key Residue Interactions:

-

Serine (Active Site): The nitro group and amide oxygen form hydrogen bond networks with the catalytic Serine residues, preventing the nucleophilic attack required for antibiotic hydrolysis.

-

Valine: The 5-methyl group and the phenyl ring of the N-substituent engage in hydrophobic packing against Valine residues, stabilizing the inhibitor-enzyme complex.

-

-

Therapeutic Outcome: Restoration of carbapenem (e.g., Meropenem) efficacy against resistant bacterial strains.

Secondary Mechanism: Precursor to Factor Xa Inhibitors

In the development of anticoagulants (e.g., Betrixaban analogs), the 5-methyl-2-nitrobenzamide core acts as a pro-pharmacophore .

-

Regiocontrol: The nitro group prevents premature reaction at the ortho-position during the coupling of the benzamide tail.

-

Activation: Selective reduction (using

or -

Final Bioactivity: The resulting amine is coupled to form the Factor Xa binding motif (S1/S4 pocket interaction).

MoA Visualization

The following diagram illustrates the inhibition pathway of Class D

Caption: Mechanism of Action for M1593 preventing Beta-Lactam hydrolysis via competitive active site blockade.

Bioactivity Profile & Data

The following data summarizes the computational and physicochemical profile of the lead analog M1593 compared to standard inhibitors.

Table 1: Binding Affinity & Drug-Likeness (In Silico) Source: Derived from structure-based screening data (ACS Omega, 2020).

| Compound | GOLD Fitness Score | Binding Energy (kcal/mol) | Lipinski Compliance | CYP 2D6 Inhibition |

| M1593 (Lead) | High (> Standard) | -9.2 (Est.) | Yes (0 Violations) | No |

| Cilastatin (Control) | Moderate | -7.5 (Est.) | Yes | No |

| Meropenem | Moderate | -8.1 (Est.) | Yes | No |

Note: M1593 exhibits superior geometric fit within the Class D active site compared to the standard inhibitor Cilastatin.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 5-Methyl-2-nitrobenzamides

Objective: To synthesize bioactive analogs like M1593 via amide coupling.

Reagents:

-

5-Methyl-2-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride -

Appropriate Amine (e.g., N-(2-(2-pyridyl)ethyl)aniline) (1.1 eq)

-

Triethylamine (

) -

Dichloromethane (DCM)

Workflow:

-

Activation: Dissolve 5-methyl-2-nitrobenzoic acid in dry DCM. Add

(1.5 eq) and reflux for 3 hours to generate the acid chloride. Evaporate solvent/excess -

Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

-

Addition: Dropwise add the amine and

(2.0 eq). -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash with 1M HCl, then Sat.

, then Brine. Dry over -

Purification: Flash column chromatography (Silica Gel).

Protocol B: Nitrocefin -Lactamase Inhibition Assay

Objective: To quantify the

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow (

Steps:

-

Preparation: Prepare 100 mM Phosphate Buffer (pH 7.0). Dissolve Nitrocefin to 100

stock. -

Enzyme Mix: Aliquot purified Class D

-lactamase (e.g., OXA-23) into a 96-well microplate. -

Inhibitor Incubation: Add varying concentrations of the 5-methyl-2-nitrobenzamide analog (0.1

– 100 -

Substrate Addition: Add Nitrocefin (Final conc. 50

). -

Measurement: Monitor Absorbance at 486 nm kinetically for 20 minutes using a microplate reader.

-

Analysis: Plot Initial Velocity (

) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine

Synthetic Utility Workflow

For researchers utilizing this scaffold for Factor Xa inhibitors, the reduction step is critical.

Caption: Synthetic route converting the nitro-scaffold into active anthranilamide drugs.

References

-

Structure-Based Screening of Non-

-Lactam Inhibitors against Class D -

Synthesis and Factor Xa Inhibitory Activity of Anthranilamide Derivatives. Source: European Journal of Medicinal Chemistry Context: Use of 5-methyl-2-nitrobenzamide as a key synthetic intermediate. URL:[Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds. Source: NIH / PubMed Central Context: Mechanism of nitro-group activation and interaction with biological targets. URL:[Link](Generic PMC Search Landing for verification)

The Genesis of a Scaffold: An In-depth Technical Guide to the History and Discovery of Nitrobenzamide Derivatives in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the history and discovery of nitrobenzamide derivatives, a class of compounds that has evolved from foundational curiosities of 19th-century organic chemistry to pivotal scaffolds in modern drug discovery. We will traverse the timeline of their initial synthesis, catalyzed by the burgeoning field of aromatic chemistry, and illuminate the key conceptual and methodological advancements that have shaped their development. This guide will detail the evolution of synthetic strategies, from classical amidation reactions to contemporary coupling methodologies, providing field-proven insights and step-by-step protocols. Furthermore, we will delve into the remarkable journey of nitrobenzamides in medicinal chemistry, with a particular focus on their transformative role as Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone of targeted cancer therapy. Through a blend of historical context, mechanistic detail, and practical guidance, this document aims to equip researchers with a thorough understanding of this versatile and impactful class of molecules.

The Dawn of Aromatic Amides: A 19th-Century Genesis

The story of nitrobenzamide derivatives is intrinsically linked to the broader history of aromatic chemistry and the elucidation of amide bond formation. In the mid-19th century, pioneering chemists were diligently unraveling the structure and reactivity of benzene and its derivatives.

A pivotal figure in this era was the French chemist Auguste Cahours . His work in the 1840s and 1850s laid crucial groundwork for the synthesis of aromatic amides. Cahours developed a method for preparing acid chlorides from carboxylic acids using phosphorus pentachloride.[1][2] This discovery was instrumental, as acid chlorides proved to be highly reactive intermediates for the formation of amides and esters, a principle that remains fundamental in organic synthesis today.

While a definitive record of the very first synthesis of a simple nitrobenzamide is not prominently documented, historical context suggests its emergence in the latter half of the 19th century. Following the establishment of electrophilic nitration of aromatic compounds, it is highly probable that early organic chemists exploring the reactivity of benzamide subjected it to nitration conditions, leading to the formation of nitrobenzamide isomers. The first reported synthesis of p-nitrobenzamide is noted to be in the early 20th century.[3]

These early syntheses were likely driven by a fundamental curiosity to understand the influence of the nitro group on the properties and reactivity of the benzamide scaffold. The powerful electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the aromatic ring, influencing its reactivity in subsequent transformations.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthesis of nitrobenzamide derivatives has evolved significantly from the foundational methods of the 19th and early 20th centuries. The core of their synthesis remains the formation of the amide bond, and the strategies to achieve this have become increasingly sophisticated, offering greater efficiency, milder conditions, and broader substrate scope.

Classical Approaches: The Amidation of Nitrobenzoic Acids and Their Derivatives

The most traditional and enduring methods for synthesizing nitrobenzamides involve the reaction of a nitrobenzoic acid or its activated derivative with an amine.

2.1.1. From Nitrobenzoic Acids via Acid Chlorides: This two-step approach, rooted in the work of Cahours, remains a widely used and reliable method.

-

Step 1: Formation of the Nitrobenzoyl Chloride: The carboxylic acid is activated by conversion to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the clean removal of byproducts (SO₂ and HCl) as gases.

-

Step 2: Amidation: The resulting nitrobenzoyl chloride is then reacted with ammonia or a primary/secondary amine to form the corresponding nitrobenzamide. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of 4-Nitrobenzamide from 4-Nitrobenzoic Acid [4]

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalyst)

-

Trichloroethylene

-

Concentrated ammonia solution

Procedure:

-

A mixture of 4-nitrobenzoic acid and thionyl chloride in the presence of a catalytic amount of DMF is heated at approximately 100 °C.

-

After the reaction is complete, excess thionyl chloride is removed by distillation under vacuum.

-

The resulting molten 4-nitrobenzoyl chloride is dissolved in excess trichloroethylene.

-

The solution is then added to a large excess of concentrated ammonia solution (up to 15 molar equivalents) at 50-60 °C.

-

The precipitated 4-nitrobenzamide is collected by filtration and dried.

Causality Behind Experimental Choices:

-

Thionyl Chloride and DMF: The use of thionyl chloride provides a straightforward conversion to the acid chloride. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

-

Excess Ammonia: A large excess of ammonia is used to ensure complete reaction of the acid chloride and to neutralize the HCl byproduct, driving the equilibrium towards product formation.

2.1.2. Direct Amidation using Coupling Reagents: To circumvent the often harsh conditions required for acid chloride formation, a plethora of coupling reagents have been developed for the direct formation of amides from carboxylic acids and amines. These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine.

Common coupling agents include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Uronium/Thiouronium Salts: Such as HATU, HBTU, and PyBOP.

These reactions are typically performed under mild conditions and are highly valued in the synthesis of complex molecules, particularly in peptide synthesis.

Modern Synthetic Innovations

Contemporary organic synthesis has introduced even more diverse and efficient methods for constructing the nitrobenzamide scaffold, often leveraging transition-metal catalysis.

Workflow: Modern Synthetic Approaches to Nitrobenzamide Derivatives

Caption: Modern synthetic routes to nitrobenzamide derivatives.

The Rise of Nitrobenzamides in Drug Discovery: The PARP Inhibitor Saga

While initially explored for their chemical properties, the true impact of nitrobenzamide derivatives emerged in the latter half of the 20th century with the discovery of their profound biological activities. The most significant of these is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.

The Discovery of PARP and Early Inhibitors

The journey began with the discovery of the PARP enzyme in 1963.[5] By the 1980s, it was understood that PARP-1 plays a critical role in DNA single-strand break repair.[5] This led to the hypothesis that inhibiting PARP could enhance the efficacy of DNA-damaging cancer therapies.

The first inhibitors of PARP were discovered serendipitously. In 1980, it was observed that nicotinamide , a form of vitamin B3 and a structural component of the PARP substrate NAD+, could inhibit the enzyme.[6][7] Shortly after, 3-aminobenzamide , a simple benzamide derivative, was identified as a more potent PARP inhibitor.[6][8] These early discoveries, although involving relatively weak inhibitors, were crucial in validating PARP as a druggable target.

Timeline of Key Discoveries in PARP Inhibition

| Year | Discovery | Key Scientists/Institutions | Significance |

| 1963 | Discovery of the PARP enzyme.[5] | Paul Mandel's Laboratory | Identified the fundamental enzyme. |

| 1980 | Nicotinamide identified as a PARP inhibitor.[6] | Sydney Shall's Group | First demonstration of PARP inhibition. |

| ~1980 | 3-Aminobenzamide identified as a PARP inhibitor.[6][8] | Sydney Shall's Group | A more potent early inhibitor. |

| Mid-1990s | Discovery of the BRCA2 breast cancer susceptibility gene.[9] | Alan Ashworth, Mike Stratton (ICR) | Laid the groundwork for synthetic lethality. |

| 2005 | Concept of "synthetic lethality" with PARP inhibitors in BRCA-deficient cancers demonstrated. | Alan Ashworth, Steve Jackson | A paradigm shift in targeted cancer therapy. |

The "Synthetic Lethality" Breakthrough and the Modern Era of PARP Inhibitors

A paradigm shift occurred in the mid-1990s with the discovery of the BRCA1 and BRCA2 genes and their role in repairing DNA double-strand breaks.[9] This led to the groundbreaking concept of "synthetic lethality." It was hypothesized that in cancer cells with a mutated BRCA gene (and thus a deficient double-strand break repair pathway), inhibiting the PARP-mediated single-strand break repair pathway would lead to an accumulation of DNA damage that the cancer cells could not repair, resulting in cell death. Healthy cells, with at least one functional copy of the BRCA genes, would be largely unaffected.

This hypothesis was validated in 2005, triggering a surge in the development of potent and selective PARP inhibitors.[10] Many of these advanced inhibitors incorporate a substituted benzamide or a related phthalazinone scaffold, which mimics the nicotinamide portion of NAD+ to bind to the active site of the PARP enzyme.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

Beyond Cancer: The Expanding Therapeutic Landscape of Nitrobenzamides

The biological activities of nitrobenzamide derivatives extend beyond their role as PARP inhibitors. Researchers have explored their potential in a variety of therapeutic areas:

-

Antimicrobial Agents: Certain nitrobenzamide derivatives have demonstrated promising activity against various bacterial and parasitic pathogens.[11]

-

Anti-inflammatory Agents: The nitrobenzamide scaffold has been investigated for its potential to modulate inflammatory pathways.

-

Other Applications: These versatile compounds continue to be explored for a range of other biological activities, underscoring the enduring value of this chemical class.

Conclusion and Future Perspectives

The journey of nitrobenzamide derivatives from their 19th-century origins to their current status as life-saving therapeutics is a testament to the power of fundamental chemical research and the intricate interplay between synthesis and biological function. The initial explorations of aromatic chemistry laid the foundation for the creation of this versatile scaffold. The subsequent elucidation of its biological activities, particularly the groundbreaking discovery of PARP inhibition and the concept of synthetic lethality, has revolutionized the treatment of certain cancers.

As our understanding of disease biology deepens and synthetic methodologies continue to advance, the future of nitrobenzamide derivatives remains bright. The development of more selective and potent analogs, the exploration of novel therapeutic applications, and the application of green chemistry principles to their synthesis will undoubtedly continue to be active areas of research. The humble nitrobenzamide, once a subject of academic curiosity, now stands as a powerful example of how fundamental organic chemistry can translate into profound benefits for human health.

References

- [Link to a relevant historical paper on amide synthesis - Placeholder]

- [Link to a relevant historical paper on nitr

-

Cahours, A. (1846). [Title of relevant publication]. Comptes Rendus, , [Pages]. [Link to be provided]

-

Gerhardt, C. (1853). [Title of relevant publication]. Annales de Chimie et de Physique, , [Pages]. [Link to be provided]

- [Link to a relevant paper on modern amide synthesis - Placeholder]

- [Link to a relevant paper on Buchwald-Hartwig amin

- [Link to a relevant paper on carbonyl

- RU2103260C1, [Title of P

-

OncLive. (2019, April 29). Evolution of PARP Inhibitors in Advanced Ovarian Cancer. Retrieved from [Link]

- [Link to a relevant paper on the discovery of BRCA1/2 - Placeholder]

-

Lord, C. J., & Ashworth, A. (2015). The development of PARP inhibitors in ovarian cancer: from bench to bedside. British Journal of Cancer, 113(S1), S1-S7. [Link]

- [Link to a relevant paper on synthetic lethality - Placeholder]

- [Link to a relevant review on PARP inhibitors - Placeholder]

-

The Institute of Cancer Research. (2022, May 12). Our research impact: PARP inhibitors. Retrieved from [Link]

- [Link to a relevant paper on olaparib or other specific PARP inhibitors - Placeholder]

-

Plummer, R. (2018, August 9). PARP inhibitors – a cancer drug discovery story [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). PARP inhibition by nicotinamide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]

- [Link to a relevant paper on antimicrobial nitrobenzamides - Placeholder]

- [Link to a relevant paper on anti-inflamm

- [Link to a relevant paper on other applic

- [Link to a relevant paper on Auguste Cahours's contributions - Placeholder]

- [Link to a relevant paper on Charles Gerhardt's contributions - Placeholder]

-

International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 5. The development of PARP inhibitors in ovarian cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rushim.ru [rushim.ru]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. icr.ac.uk [icr.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. ijpbs.com [ijpbs.com]

Application Note: High-Fidelity Utilization of 5-Methyl-2-nitrobenzamide in Drug Design

Executive Summary

This guide details the strategic application of 5-Methyl-2-nitrobenzamide (PubChem CID: ) as a high-value scaffold precursor. While benzamides are ubiquitous in medicinal chemistry, this specific derivative serves as a "pivot molecule" for accessing 6-methylquinazolin-4(3H)-one libraries—a privileged structure in kinase inhibitors (e.g., EGFR inhibitors) and PARP inhibitors.

This document moves beyond basic synthesis to provide a one-pot reductive cyclization protocol that eliminates the need for high-pressure hydrogenation, ensuring scalability and functional group tolerance.

Chemical Reactivity Profile & Strategic Value

The "Pivot" Mechanism

The value of 5-methyl-2-nitrobenzamide lies in its orthogonal functional groups. The nitro group (

Structural Transformation Logic:

-

Starting Material: 5-Methyl-2-nitrobenzamide.

-

Target Scaffold: 6-Methylquinazolin-4(3H)-one.

-

Regiochemistry Note: The methyl group at position 5 of the benzamide ring translates to position 6 on the final quinazolinone ring due to IUPAC numbering shifts during fusion.

Mechanism of Action (Reductive Cyclization)

The transformation relies on the in situ generation of a primary amine (aniline) which immediately attacks an aldehyde or orthoester electrophile.

Figure 1: The reductive cyclization pathway converting the nitrobenzamide precursor into the pharmacologically active quinazolinone core.[2]

Experimental Protocols

Protocol A: Green One-Pot Reductive Cyclization

Objective: Synthesize 2-substituted-6-methylquinazolin-4(3H)-ones without metal catalysts or high-pressure hydrogen.

Mechanism: Sodium dithionite (

Materials

-

Substrate: 5-Methyl-2-nitrobenzamide (1.0 equiv)

-

Electrophile: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

-

Reductant: Sodium Dithionite (

) (3.0 equiv) -

Solvent: Ethanol/Water (3:1 v/v) or DMF/Water depending on solubility.

-

Additives: Piperidine (catalytic, 10 mol%)

Step-by-Step Methodology

-

Charge: In a round-bottom flask, dissolve 5-methyl-2-nitrobenzamide (1 mmol, ~180 mg) and the chosen aldehyde (1.1 mmol) in Ethanol (10 mL).

-

Activate: Add piperidine (0.1 mmol) and stir at room temperature for 10 minutes to initiate Schiff base equilibrium.

-

Reduce: Add Sodium Dithionite (3 mmol) dissolved in minimal water (3 mL) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).-

Checkpoint: The disappearance of the yellow nitro compound spot indicates reduction completion.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Precipitation: The product usually precipitates as a white/off-white solid.

-

-

Purification: Filter the solid. Recrystallize from hot Ethanol.

Data Output: Typical Yields

| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (

Protocol B: Catalytic Hydrogenation (High Purity Route)

Objective: Synthesis of the intermediate 2-amino-5-methylbenzamide for diverse library generation (e.g., reacting with phosgene equivalents or orthoesters).

Methodology

-

Solvation: Dissolve 5-methyl-2-nitrobenzamide (5 g) in Methanol (50 mL).

-

Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading) under Nitrogen atmosphere.

-

Hydrogenation: Purge with

gas (balloon pressure is sufficient). Stir vigorously at RT for 12 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Concentration: Evaporate solvent to yield pure 2-amino-5-methylbenzamide (quantitative yield).

-

Application: This intermediate can now be reacted with Triethyl Orthoformate (reflux, 4h) to yield the unsubstituted 6-methylquinazolin-4(3H)-one.

-

Drug Design Application: Scaffold Hopping

The 6-methylquinazolinone core derived from this starting material is a bioisostere for the quinazoline core found in EGFR inhibitors like Gefitinib.

SAR Logic (Structure-Activity Relationship)

-

The 6-Methyl Group: Provides a hydrophobic anchor that can occupy small pockets in the ATP-binding site of kinases, often improving selectivity over the unsubstituted analog.

-

The Lactam (NH-CO): Acts as a hydrogen bond donor/acceptor pair, mimicking the adenine base of ATP.

Figure 2: Decision tree for selecting the synthesis protocol based on library diversity requirements.

References

-

PubChem. (n.d.).[4][5][6] 2-Nitrobenzamide Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Senol, I. M., et al. (2019).[3] One-pot synthesis of quinazolin-4(3H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry. Retrieved from [Link][3]

-

Yu, X., et al. (2018).[7] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2012). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. Retrieved from [Link]

-

PubChem. (n.d.).[4][5] 5-Methyl-2-nitrobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-3-nitrobenzamide | C8H8N2O3 | CID 3830592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

Application Note: Selective Catalytic Hydrogenation of 5-Methyl-2-nitrobenzamide

Executive Summary

This application note details the optimized protocol for the selective reduction of 5-Methyl-2-nitrobenzamide to 2-Amino-5-methylbenzamide . This transformation is a critical intermediate step in the synthesis of quinazolinone-based pharmaceuticals, including PARP and kinase inhibitors.

The protocol prioritizes the use of Palladium on Carbon (Pd/C) due to its high turnover frequency (TOF) and mild operating conditions. Unlike iron-acid reductions (Béchamp) or sulfide reductions, catalytic hydrogenation offers a cleaner impurity profile and simplified workup, essential for GMP-regulated environments.

Target Transformation:

Reaction Chemistry & Mechanism

Understanding the stepwise reduction mechanism is vital for troubleshooting incomplete reactions. The reduction of the nitro group occurs via a specific pathway on the catalyst surface. If the reaction is stopped prematurely or the catalyst activity is insufficient, hydroxylamine intermediates may accumulate, leading to safety risks (thermal instability) or impurities (azoxy coupling).

Mechanistic Pathway

The following diagram illustrates the stepwise reduction on the Palladium surface. Note the critical Hydroxylamine intermediate, which must be fully reduced to the amine to ensure product purity.

Figure 1: Stepwise reduction mechanism of the nitro group on Pd surface. Accumulation of R-NHOH indicates insufficient hydrogen pressure or catalyst poisoning.

Critical Process Parameters (CPP)

The physical properties of 5-Methyl-2-nitrobenzamide (low water solubility) dictate the solvent choice.

Solvent Selection

Solubility is the primary constraint. The reactant is sparingly soluble in water but soluble in alcohols.

| Solvent | Solubility Rating | Pros | Cons |

| Methanol | High | Excellent H2 solubility; easy workup (low BP). | Flammable; toxicity. |

| Ethanol | Moderate | Greener alternative; higher BP. | Slightly lower solubility than MeOH. |

| THF | High | Good for very insoluble derivatives. | Peroxide risk; harder to dry. |

| Water | Very Low | Greenest solvent. | Not recommended without surfactants (micellar catalysis). |

Catalyst Selection

-

Recommended: 10% Pd/C (50% water wet).

-

Why Wet? Dry Pd/C is pyrophoric and can ignite solvent vapors instantly upon exposure to air. The "50% wet" specification refers to water content, which mitigates fire risk without affecting catalytic activity in alcoholic solvents.

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Recommended)

Scale: 10 g Input Equipment: 3-Neck Round Bottom Flask or Parr Shaker

Safety Precaution: Hydrogen gas is highly flammable. Ensure all equipment is grounded. Perform in a well-ventilated fume hood.

-

Preparation:

-

Charge a 500 mL 3-neck flask with 5-Methyl-2-nitrobenzamide (10.0 g, 55.5 mmol).

-

Add Methanol (150 mL). Stir to create a slurry/solution.

-

Critical Step: Stop stirring. Gently add 10% Pd/C (50% wet) (1.0 g, 10 wt% loading) to the solution. Do not add catalyst to a dry flask containing solvent vapors.[1]

-

-

Inerting:

-

Reaction:

-

Switch the gas inlet to a Hydrogen (H2) balloon (approx. 1 atm) or regulated line (max 3 bar).

-

Purge with H2 three times (Vacuum/H2 cycles).

-

Stir vigorously at Room Temperature (20-25°C) .

-

Note: The reaction is exothermic. Monitor temperature; if it exceeds 40°C, use a water bath to cool.

-

-

Monitoring:

-

Reaction is typically complete in 4-6 hours.

-

Check via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The disappearance of the nitro peak and appearance of the amine peak (lower retention time on reverse phase) confirms completion.

-

-

Workup:

-

Purge: Evacuate H2 and backfill with N2. Never filter catalyst under H2 atmosphere.

-

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C. Wash the pad with Methanol (50 mL).

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude amine as a solid.

-

Protocol B: Transfer Hydrogenation (Alternative)

Use this if H2 gas cylinders/balloons are prohibited in your facility.

-

Dissolve substrate (10 g) in Ethanol (150 mL).

-

Add Ammonium Formate (17.5 g, 5 equivalents).

-

Add 10% Pd/C (1.0 g).

-

Heat to reflux (approx. 78°C) for 1-2 hours. Ammonium formate decomposes to release H2 and CO2 in situ.

-

Workup as per Protocol A.

Process Workflow Diagram

The following flowchart outlines the operational sequence, highlighting critical safety decision points.

Figure 2: Operational workflow for batch hydrogenation. Red nodes indicate critical safety steps.

Analytical Control & Troubleshooting

HPLC Method (Generic)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

-

Expectation: The amine product is more polar and will elute earlier than the nitro starting material.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls | Catalyst poisoning by amine product. | Increase catalyst loading by 2-5% or increase pressure. |

| Hydroxylamine Impurity | Incomplete reduction. | Extend reaction time; ensure vigorous stirring (H2 mass transfer limitation). |

| Unknown Impurity | Ring reduction (over-reduction). | Temperature too high (>50°C) or wrong catalyst (PtO2 is too aggressive). Stick to Pd/C at RT. |

| Fire at Filter | Dry catalyst ignition. | Keep the filter cake wet with water/methanol at all times. Dispose of in a dedicated water-filled waste container. |

References

-

Nishina, Y. et al. (2017).[3] Autoclave-free gas-liquid-solid multiphase hydrogenation of nitro groups. Synlett, 28, 2184-2188.[3] Link

-

Rahaim, R. J., & Maleczka, R. E. (2005).[3] Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5087–5090. Link

-

University of Pittsburgh EH&S. (2012). Hydrogenation Reactions Safety Guideline. Link

-

Common Organic Chemistry. (n.d.). Nitro Reduction to Amine: H2 + Pd/C Conditions. Link

-

National Toxicology Program. (1992).[4] Chemical Properties of Nitrobenzamides. PubChem CID 11876. Link

Sources

- 1. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Optimal Reaction Conditions for the Hydrolysis of Nitrobenzamides

Introduction: The Significance of Nitrobenzamide Hydrolysis

Nitrobenzamides are a critical class of compounds in medicinal chemistry and organic synthesis. The amide bond, known for its exceptional stability, is a cornerstone of peptide chemistry and many pharmaceutical structures.[1] However, the controlled cleavage of this bond through hydrolysis—to yield the corresponding nitrobenzoic acid and amine—is a fundamental transformation required for prodrug activation, metabolic studies, and synthetic route development. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the amide, making the optimization of hydrolysis conditions a non-trivial pursuit.

This guide provides an in-depth exploration of the optimal conditions for the hydrolysis of nitrobenzamides. We will move beyond simple procedural lists to explain the underlying mechanisms and the rationale behind experimental choices, empowering researchers to not only replicate these protocols but also to intelligently adapt them to their specific substrates and research objectives.

Section 1: Mechanistic Pillars of Amide Hydrolysis

The robust nature of the amide bond stems from the resonance delocalization of the nitrogen lone pair into the carbonyl system, which imparts partial double-bond character to the C-N bond. Overcoming this stability typically requires catalysis. The three primary catalytic strategies—acidic, basic, and enzymatic—offer distinct advantages and operate via different mechanistic pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen.[1] This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2] The subsequent mechanism can vary with acid concentration:

-

A-2 Mechanism (Bimolecular): Prevalent in moderately concentrated acid, this pathway involves a rate-determining attack by a water molecule on the protonated amide.[3]

-

A-1 Mechanism (Unimolecular): Observed in strongly acidic media (e.g., >5 M H₂SO₄), this mechanism involves the rate-limiting cleavage of the C-N bond of the protonated amide to form a benzoyl cation, which is then rapidly captured by water.[4][5]

The choice of mechanism is dictated by the need to balance substrate protonation with the availability of water as a nucleophile.

Base-Catalyzed (Saponification) Hydrolysis

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] This forms a tetrahedral intermediate. The key challenge in this pathway is the expulsion of the leaving group, which would be a strongly basic amide anion (R₂N⁻)—a very poor leaving group.[1] The reaction is therefore often difficult, requiring harsh conditions such as high temperatures and a large excess of base to drive the equilibrium toward the products.[1][6] The final, irreversible step is the deprotonation of the newly formed carboxylic acid by the amine anion, which helps to pull the reaction to completion.

Enzymatic Hydrolysis

Biocatalysis using enzymes like proteases or specific amidases offers a highly selective and mild alternative.[2][7] These enzymes create a microenvironment in their active site that facilitates hydrolysis at neutral pH and ambient temperatures. The mechanism often involves a catalytic triad of amino acid residues (e.g., serine, histidine, aspartate) that activate a water molecule or directly attack the amide carbonyl, proceeding through an acyl-enzyme intermediate.[8]

Section 2: Acid-Catalyzed Hydrolysis: Protocols and Optimization

Acid-catalyzed hydrolysis is a robust and widely used method, particularly when functional groups sensitive to strong bases are not a concern.

Mechanism: Acid-Catalyzed Pathways

Caption: A-2 and A-1 mechanisms for acid-catalyzed amide hydrolysis.

Key Parameters and Optimization Insights

-

Acid Choice & Concentration: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are standard. The rate of hydrolysis for p-nitrobenzamide has been observed to reach a maximum in approximately 4.5 M sulfuric acid.[9] At higher concentrations, the decreasing activity of water can slow the reaction.

-

Temperature: Elevated temperatures are almost always required. Refluxing the reaction mixture (typically 80-110 °C) for several hours is common practice.[1][2] Higher temperatures increase the reaction rate but may also lead to side reactions or degradation, especially with sensitive substrates.[10]

-

Nitro Group Position: The electron-withdrawing nature of the nitro group generally makes the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis compared to unsubstituted benzamide. The steric hindrance from an ortho-nitro group can, however, slightly decrease the reaction rate compared to its meta and para isomers.[11]

Data Summary: Typical Conditions for Acid Hydrolysis

| Parameter | Condition | Rationale & Expert Notes |

| Acid | 3-6 M H₂SO₄ or HCl | Balances effective protonation with sufficient water activity.[9] |

| Temperature | 100 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier.[2] |

| Reaction Time | 2 - 24 hours | Highly substrate-dependent. Monitor by TLC or HPLC. |

| Solvent | Water or aqueous co-solvent | Water is the nucleophile. A co-solvent (e.g., dioxane) may be needed for solubility. |

Protocol 2.1: Standard Acid-Catalyzed Hydrolysis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrobenzamide (1.0 eq).

-

Reagent Addition: Add a 3-6 M solution of aqueous HCl or H₂SO₄ (sufficient to fully dissolve or suspend the starting material, typically 5-10 mL per gram of amide).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

-

Monitoring: Monitor the reaction progress by withdrawing small aliquots, neutralizing, and analyzing by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The nitrobenzoic acid product, being less soluble in cold aqueous acid, may precipitate.

-

Isolation: Collect the solid product by vacuum filtration. If the product remains in solution, neutralize the mixture with a base (e.g., 6M NaOH) to a pH of ~2-3 to precipitate the carboxylic acid. Filter, wash the solid with cold water, and dry.

Protocol 2.2: Microwave-Assisted Acidic Hydrolysis

Microwave irradiation can dramatically accelerate amide hydrolysis, reducing reaction times from hours to minutes.[12]

-

Setup: In a microwave-safe reaction vessel, combine the nitrobenzamide (1.0 eq) with 3-6 M aqueous HCl.

-

Irradiation: Seal the vessel and place it in a microwave reactor. Heat to 120-150 °C for 15-45 minutes. (Caution: Pressure will build up).

-

Work-up & Isolation: Follow steps 5 and 6 from Protocol 2.1.

Section 3: Base-Catalyzed Hydrolysis: A Harsher Path

This method is generally less favorable due to the required severity of conditions but can be necessary if the substrate is sensitive to acid.

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed amide hydrolysis.

Key Parameters and Optimization Insights

-

Base Choice & Concentration: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required. High concentrations (e.g., 2-10 M) and a large excess are typically used to drive the reaction.[6] The rate of hydrolysis increases with pH.[13]

-

Temperature: Prolonged heating at reflux is standard.[1][14] The high thermal energy is necessary to facilitate the expulsion of the poor amide leaving group.

-

Solvent: Water is the most common solvent. Co-solvents like ethanol or ethylene glycol can be used to increase the boiling point and improve substrate solubility.

Data Summary: Typical Conditions for Base Hydrolysis

| Parameter | Condition | Rationale & Expert Notes |

| Base | 2-10 M NaOH or KOH | High concentration is needed to drive the unfavorable equilibrium.[6] |

| Temperature | 100-120 °C (Reflux) | Harsh conditions are required to cleave the stable amide bond.[1] |

| Reaction Time | 6 - 48 hours | Generally much slower than acid hydrolysis. Monitor closely. |

| Product Form | Carboxylate Salt | The product is the deprotonated carboxylate salt. Acidification is required for isolation. |

Protocol 3.1: Standard Base-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the nitrobenzamide (1.0 eq) in a 6 M aqueous NaOH solution.

-

Heating: Heat the mixture to reflux and maintain for the required time (monitor by HPLC). A key indicator of reaction progress for primary amides is the evolution of ammonia gas, which can be tested with moist litmus paper.[14]

-

Work-up: Cool the reaction mixture to room temperature.

-

Isolation: Carefully acidify the cold solution with concentrated HCl until the pH is ~2. The nitrobenzoic acid will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

Section 4: Analytical Workflow for Reaction Monitoring

A self-validating protocol requires robust analytical monitoring. High-Performance Liquid Chromatography (HPLC) is the method of choice for this transformation.

Workflow: HPLC Monitoring

Caption: Experimental workflow for monitoring hydrolysis via HPLC.

Protocol 4.1: HPLC Method for Nitrobenzamides and Nitrobenzoic Acids

This protocol provides a general starting point for method development.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start at 10% B, ramp to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 40 °C |

Expert Insight: The nitrobenzoic acid product is significantly more polar than the starting nitrobenzamide and will therefore have a shorter retention time on a reversed-phase column.

Conclusion

The optimal conditions for the hydrolysis of nitrobenzamides are dictated by the stability of the substrate and the desired outcome.

-

Acid-catalyzed hydrolysis is generally the most efficient and reliable method, with microwave assistance offering a significant acceleration.

-

Base-catalyzed hydrolysis serves as a viable but harsher alternative for acid-sensitive molecules.

-

Enzymatic hydrolysis , while not detailed with a specific protocol here, represents a frontier for green chemistry, offering unparalleled mildness and selectivity for complex substrates.

Successful execution relies on a firm grasp of the underlying mechanisms and diligent real-time monitoring of the reaction progress. This guide provides the foundational knowledge and practical protocols to achieve consistent and optimized results in your research.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. RSC Publishing. Link

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. RSC Publishing. Link

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid1. RSC Publishing. Link

-

MDPI. (n.d.). Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature. Link

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Link

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Link

-

Chemguide. (n.d.). the hydrolysis of amides. Link

-

ResearchGate. (2013). (PDF) Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Link

-

Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Link

-

BenchChem. (n.d.). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers. Link

-

PubMed. (n.d.). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. Link

-

CEM Corporation. (n.d.). Hydrolysis Reaction. Link

-

PubMed. (n.d.). Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens. Link

-

MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Link

-

ResearchGate. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Link

-

Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Link

-

Request PDF. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Link

-

MDPI. (n.d.). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. Link

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolysis Reaction [cem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

Technical Support Center: Purification Protocols for 5-Methyl-2-nitrobenzamide

Executive Summary

This guide addresses the purification of 5-Methyl-2-nitrobenzamide (CAS: 25626-68-2) . In synthetic workflows—typically involving the amidation of 5-methyl-2-nitrobenzoic acid via thionyl chloride—users frequently encounter three distinct impurity classes: unreacted acidic precursors , regioisomers (carried over from the nitration step), and colored oxidative by-products .

The protocols below prioritize chemical scavenging over chromatography for scalability, utilizing the acidity difference between the amide product (

Module 1: Chemical Scavenging (Removing Acidic Precursors)

The Issue: “My product analysis shows a persistent peak at retention time X, and the melting point is depressed. NMR shows a carboxylic acid proton.”

The Cause: Incomplete conversion of 5-methyl-2-nitrobenzoic acid or hydrolysis of the acid chloride intermediate. The acid impurity co-precipitates with the amide in acidic or neutral aqueous workups.

The Solution: Base-Mediated Liquid-Liquid Extraction We utilize the significant acidity gap. 5-Methyl-2-nitrobenzoic acid forms a water-soluble salt with weak bases, while the amide remains in the organic phase.

Protocol 1.1: The Bicarbonate Wash

| Parameter | Specification | Rationale |

| Solvent | Ethyl Acetate (EtOAc) | High solubility for nitrobenzamides; immiscible with water. |

| Scavenger | Saturated NaHCO₃ (aq) | Weak base ( |

| Temperature | 20–25°C | Heat increases the risk of amide hydrolysis. |

Step-by-Step Workflow:

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL per gram of crude). If solids persist, add a small amount of THF.

-

Scavenging: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃).

-

Observation: Evolution of CO₂ gas indicates the neutralization of the acid impurity.

-

-

Verification: Check the pH of the aqueous layer. It must remain basic (pH > 8).

-

Partition: Separate layers. The Product is in the Organic Layer . The Impurity is in the Aqueous Layer .

-

Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Critical Warning: Do not use NaOH or KOH. Strong bases (pH > 12) will attack the amide carbonyl, hydrolyzing your product back into the impurity you are trying to remove.

Module 2: Crystallization Dynamics (Removing Regioisomers)

The Issue: “I have removed the acid, but HPLC still shows a 3-5% impurity with a similar UV spectrum to my product.”

The Cause: Regioisomers (e.g., 3-methyl-2-nitrobenzamide or 5-methyl-4-nitrobenzamide) formed during the nitration of the starting material (m-toluic acid/amide). These isomers have similar solubilities but different crystal lattice energies.

The Solution: Fractional Recrystallization Nitro compounds generally crystallize well from alcohol/water systems. The 5-methyl-2-nitro isomer typically packs more efficiently than the 3-methyl isomer due to steric relief between the nitro and methyl groups.

Protocol 2.1: Ethanol/Water Recrystallization

-

Solvent Choice: 95% Ethanol (Solvent A) and Water (Antisolvent B).

-

Saturation: Suspend the crude amide in Ethanol. Heat to reflux (approx. 78°C) until fully dissolved.

-

Rule of Thumb: Use the minimum volume required for dissolution at boiling point.

-

-

Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.[1]

-

Clarification: Add one drop of hot Ethanol to clear the solution.

-

Cooling Ramp:

-

Allow to cool to Room Temperature (25°C) over 2 hours (slow cooling promotes pure crystal growth).

-

Chill in an ice bath (0-4°C) for 1 hour.

-

-

Filtration: Filter the pale yellow needles. Wash with cold 50% EtOH/Water.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude 5-Methyl-2-nitrobenzamide based on the specific impurity profile detected.

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity analysis.

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Product is an oil, not a solid. | Solvent entrapment or high impurity load preventing lattice formation. | 1. Triturate (grind) the oil with cold Hexane or Diethyl Ether to induce precipitation.2. Re-dissolve in EtOAc and repeat the Bicarbonate Wash (Module 1). |

| Low Yield (<50%). | Product lost in the aqueous layer or mother liquor. | Check Aqueous Layer: Acidify a small sample of the NaHCO₃ wash. If precipitate forms, you washed out the product (unlikely for amide) or the impurity was the major component.Check Mother Liquor: Evaporate the filtrate from recrystallization to recover secondary crop. |

| Dark Brown Color. | Oxidation of amino/nitro species or azo-coupling byproducts. | Dissolve in hot ethanol, add Activated Charcoal (5% w/w) , stir for 15 mins, and filter through Celite while hot. Proceed to crystallization.[1][2][3][4] |

| Melting Point is Broad (e.g., 165-172°C). | Mixed crystal formation (Isomers). | Repeat Protocol 2.1 but cool slower. Rapid cooling traps isomers inside the crystal lattice. |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[2][4][5][6][7] An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. Retrieved from 1 (Provides solubility data and impurity profiles for the direct precursor).

-

National Toxicology Program. (1992).[8][9] Chemical Repository Database: 5-Methyl-2-nitrobenzoic acid.[9] Retrieved from 9 (Physical property data confirming solubility characteristics).

-

Armarego, W. L. F., & Chai, C. L. L. (2009).[5] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (General reference for purification of nitrobenzamides via ethanol/water systems).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Functionalization of 5-Methyl-2-nitrobenzamide

Criticality Assessment: The "Trojan Horse" Scaffold

5-Methyl-2-nitrobenzamide (CAS: 20536-19-0) is a deceptively simple scaffold. While it appears robust, it contains three competing reactive centers that often lead to "dead-end" side products during functionalization.

The Core Challenge: You are likely attempting one of two pathways:

-

Reduction of the nitro group to generate the aniline (precursor to quinazolinones or benzodiazepines).

-

Benzylic Oxidation/Halogenation of the methyl group to extend the carbon skeleton.

The Trap:

-

The Amide: Is not just a spectator.[1] Under basic reductive conditions, it can attack the nitro/amine intermediates to form indazolones .

-

The Methyl Group: During radical bromination, the electron-rich aromatic ring competes for the bromine, leading to ring halogenation rather than benzylic substitution.

Troubleshooting Module A: Nitro Reduction & Chemoselectivity

User Complaint: "I see a persistent red/orange color in my product, and the melting point is off."

The Technical Diagnosis

The red color indicates the formation of Azo (

The "Hidden" Side Reaction: Indazolone Formation

Unlike simple nitro-aromatics, ortho-nitrobenzamides have a unique failure mode. If you use Zinc/NaOH or other basic reducing agents, the intermediate nitrogen anion can attack the amide carbonyl, cyclizing to form 3-indazolone derivatives.

Solution Strategy

Do not use basic reduction methods. Switch to neutral or slightly acidic conditions to protonate the amine immediately upon formation, preventing condensation.

Recommended Protocol: Catalytic Hydrogenation (Pd/C)[2]

-

Catalyst: 5% or 10% Pd/C (50% wet). Dry catalyst increases fire risk and offers no yield benefit here.

-

Additive (Crucial): Add 1.0 equivalent of Acetic Acid . This prevents the formation of azo-dimers by keeping the medium slightly acidic.

-

Pressure: 1 atm (Balloon) is usually sufficient. High pressure (Autoclave) risks reducing the benzene ring or hydrogenolysis of the amide.

Troubleshooting Module B: Benzylic Functionalization (Wohl-Ziegler)

User Complaint: "My NBS reaction yield is low, and NMR shows multiple aromatic peaks."

The Technical Diagnosis

You are experiencing Nuclear (Ring) Bromination instead of the desired Benzylic Bromination .

-

Mechanism: Benzylic bromination is a radical process.[5][6][7] Ring bromination is an ionic (Electrophilic Aromatic Substitution) process.

-

Root Cause: The presence of water or lack of radical initiation. Water hydrolyzes NBS to form

and

Visualizing the Competition

The following diagram illustrates the divergence between the desired radical pathway and the unwanted ionic pathway.

Caption: Figure 1. Competitive pathways during reaction with NBS. Success depends on suppressing the Ionic Pathway via anhydrous conditions.

Solution Strategy

-

Solvent Choice: Switch from

(banned/toxic) to Trifluorotoluene or 1,2-Dichlorobenzene . The latter allows higher temperatures ( -

Scavenge Acid: Add solid

or catalytic -

Initiation: Use AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. Ensure the reaction mixture is degassed (oxygen quenches radicals).

Standardized Protocol: Selective Benzylic Bromination

Objective: Synthesis of 2-nitro-5-(bromomethyl)benzamide.

Reagents:

-

5-Methyl-2-nitrobenzamide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water and dry thoroughly before use.

-

AIBN (0.1 eq)

-

Solvent: 1,2-Dichlorobenzene (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon/Nitrogen.

-

Dissolution: Dissolve the benzamide in 1,2-dichlorobenzene (concentration ~0.2 M).

-

Addition: Add NBS and AIBN in one portion.

-

Reaction: Heat the mixture to 85°C .

-

Note: Do not reflux violently. The temperature must be high enough to decompose AIBN (half-life ~1h at 85°C) but controlled to prevent amide degradation.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). Look for the disappearance of the starting material.[7][8]

-

Troubleshooting: If the reaction stalls after 2 hours, add a second portion of AIBN (0.05 eq).

-

-

Workup: Cool to room temperature. Filter off the succinimide byproduct (floats on top).

-

Purification: Evaporate solvent under high vacuum. Recrystallize from Ethanol/Hexane. Do not use column chromatography on silica gel if possible, as the benzylic bromide is sensitive to hydrolysis on acidic silica.

FAQ: Common User Issues

| Symptom | Probable Cause | Corrective Action |

| Product is insoluble in everything | Formation of intermolecular hydrogen-bonded aggregates or polymerization. | Use dipolar aprotic solvents (DMF/DMSO) for analysis. If polymer, discard. |

| Yield > 100% | Trapped solvent or Succinimide contamination. | Wash crude solid with water to remove succinimide. Dry under high vacuum. |

| Formation of white precipitate during NBS reaction | This is Succinimide (Good sign). | This indicates the reaction is proceeding.[7] Filter it off at the end. |

| Product turns into a gum on Silica Gel | Hydrolysis of Benzylic Bromide to Alcohol. | Use neutral Alumina instead of Silica, or add 1% Triethylamine to the eluent. |

| "Indazolone" peak in MS (M-16) | Cyclization during reduction. | You likely used a basic reducing agent (Hydrazine/Base or Zn/Base). Switch to Fe/NH4Cl. |

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for the Reduction of 5-Methyl-2-nitrobenzoic Acid.[2] Retrieved from 2

-